
Comparative Analysis of AP14145 Hydrochloride
and Other hERG Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of AP14145 hydrochloride on the

human Ether-à-go-go-Related Gene (hERG) potassium channel, alongside other notable

hERG-inhibiting compounds. The data presented herein is intended to offer a clear, objective

overview to aid in cardiovascular safety assessments and drug development research.

Introduction to hERG and its Significance in Drug
Safety
The hERG (KCNH2) gene encodes the α-subunit of a potassium ion channel (Kv11.1) that is

crucial for cardiac repolarization, the process of resetting the heart's electrical state after each

beat. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of

the QT interval on an electrocardiogram (ECG). This QT prolongation is a significant concern in

drug development as it can increase the risk of a life-threatening cardiac arrhythmia known as

Torsades de Pointes (TdP). Therefore, thorough evaluation of a compound's effect on the

hERG channel is a critical step in preclinical safety pharmacology.

AP14145 hydrochloride is a potent negative allosteric modulator of small-conductance

calcium-activated potassium (KCa2 or SK) channels, with potential therapeutic applications in

atrial fibrillation. Understanding its off-target effects on the hERG channel is essential for its

overall safety profile. This guide compares the hERG inhibitory potency of AP14145
hydrochloride with several well-characterized hERG inhibitors.
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Quantitative Comparison of hERG Channel
Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

AP14145 hydrochloride and other selected compounds on the hERG channel. The data has

been compiled from studies utilizing the whole-cell patch-clamp technique on HEK293 cells

stably expressing the hERG channel at physiological temperatures, where available, to ensure

a consistent basis for comparison.

Compound Primary Target(s) hERG IC50 (µM)
Experimental
Conditions

AP14145

hydrochloride

KCa2.2 and KCa2.3

Channels
71.8

Whole-cell patch

clamp

Dofetilide hERG Channel 0.007

Automated patch-

clamp, HEK293 cells,

37°C[1]

Cisapride
5-HT4 Receptor

Agonist
0.018

Automated patch-

clamp, HEK293 cells,

37°C[1]

Terfenadine
Histamine H1

Receptor Antagonist
0.165

Automated patch-

clamp, HEK293 cells,

37°C[1]

Verapamil
L-type Calcium

Channel
0.214

Automated patch-

clamp, HEK293 cells,

37°C[1]

Ondansetron
5-HT3 Receptor

Antagonist
2.79 Manual patch clamp

Experimental Protocols
The following is a detailed methodology for a representative manual whole-cell patch-clamp

experiment to assess the inhibitory effect of a compound on hERG channels, based on

common practices in the field.
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Manual Whole-Cell Patch-Clamp Protocol for hERG
Channel Assay
1. Cell Culture:

Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-cDNA are

cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine

serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g.,

G418, 500 µg/mL).

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

For experiments, cells are plated onto glass coverslips and allowed to adhere and grow to

50-80% confluency.

2. Solutions:

External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10.

The pH is adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5. The

pH is adjusted to 7.2 with KOH.

Test Compound Solutions: Stock solutions of the test compounds are prepared in a suitable

solvent (e.g., DMSO). Serial dilutions are then made in the external solution to achieve the

final desired concentrations. The final solvent concentration should be kept constant across

all conditions and typically below 0.5%.

3. Electrophysiological Recording:

Coverslips with adherent cells are transferred to a recording chamber mounted on the stage

of an inverted microscope. The chamber is continuously perfused with the external solution

at a constant flow rate.

The temperature of the recording chamber is maintained at 37°C using a temperature

controller.
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Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when

filled with the internal solution.

A giga-ohm seal is formed between the pipette tip and the cell membrane. The cell

membrane is then ruptured to achieve the whole-cell configuration.

The cell is held at a holding potential of -80 mV.

hERG currents are elicited by a voltage-clamp protocol. A common protocol consists of a

depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels,

followed by a repolarizing step to -50 mV to record the deactivating tail current. This protocol

is repeated at regular intervals (e.g., every 15-20 seconds).

4. Data Acquisition and Analysis:

Currents are recorded using a patch-clamp amplifier and digitized.

After obtaining a stable baseline current, the cells are perfused with increasing

concentrations of the test compound.

The peak amplitude of the hERG tail current is measured at each concentration once a

steady-state block is achieved.

The percentage of current inhibition is calculated for each concentration relative to the

baseline current.

The IC50 value is determined by fitting the concentration-response data to the Hill equation:

% Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of the test

compound and n is the Hill coefficient.

Mandatory Visualizations
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Fig 1. Experimental workflow for hERG assay.
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Fig 2. hERG channel gating and drug interaction.

Conclusion
AP14145 hydrochloride exhibits a significantly lower potency for hERG channel inhibition

compared to well-known hERG blockers like dofetilide and cisapride. While its primary activity

is on KCa2 channels, its interaction with the hERG channel, albeit weaker, should be

considered in the overall cardiovascular safety assessment. The data presented in this guide,

obtained under standardized conditions where possible, provides a valuable resource for

researchers to compare the hERG liability of AP14145 hydrochloride against other
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compounds. The detailed experimental protocol and illustrative diagrams offer further context

for understanding the assessment of drug-induced hERG inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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